molecular formula C18H14N2O5 B2857474 N-(3,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 326884-94-0

N-(3,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2857474
CAS RN: 326884-94-0
M. Wt: 338.319
InChI Key: BKLKRBYLYQUMOL-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene group (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a nitro group (-NO2), and an amide group (CONH2). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring, the nitro group, and the amide group. These groups would likely confer distinct chemical properties to the compound. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the chromene ring, the nitro group, and the amide group. The nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack. The amide group could participate in a variety of reactions, including hydrolysis and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

Antifungal Applications

This compound has shown potential in the development of new antifungal agents. Cinnamides, which are structurally related to this compound, have been reported to exhibit fungicidal activities against various plant pathogens. For instance, derivatives have demonstrated inhibition ratios of up to 90% against Rhizoctonia solani, a significant plant pathogen .

Insecticidal Properties

Similar compounds have been evaluated for their insecticidal properties. The research indicates that certain cinnamide derivatives can be effective in controlling pest populations, which could be extrapolated to the compound , suggesting its potential use as an insecticide .

Nematicidal Activities

The compound’s structural analogs have shown moderate nematicidal activities. This suggests that “N-(3,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide” could be used in the research and development of nematicides, which are crucial for protecting crops from nematode infestations .

Agrochemical Research

Given the antifungal and insecticidal activities of related compounds, this particular compound could be significant in agrochemical research. It may contribute to the development of new fungicides or insecticides with unique modes of action, potentially improving crop protection strategies .

Electron-Transport Chain Inhibition

Compounds similar to “N-(3,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide” have been identified as inhibitors of the electron-transport chain. This property is crucial for the development of fungicides that target the respiratory pathways of pathogens like Botrytis cinerea .

Synthetic Chemistry

The compound can serve as a lead structure in synthetic chemistry for the creation of novel compounds with potential biological activities. Its structure allows for various modifications, which can lead to the synthesis of new molecules with diverse properties .

Future Directions

The study of chromene derivatives is a vibrant field of research due to their diverse biological activities. Future research could explore the synthesis of new chromene derivatives, their biological activities, and their potential applications in medicine .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-10-3-4-13(7-11(10)2)19-17(21)15-9-12-8-14(20(23)24)5-6-16(12)25-18(15)22/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLKRBYLYQUMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

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